Dimethyl acid pyrophosphate CAS 26644-00-8 chemical properties
Dimethyl acid pyrophosphate CAS 26644-00-8 chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Dimethylallyl Pyrophosphate
A Note on Chemical Identity: This guide focuses on Dimethylallyl Pyrophosphate (DMAPP) , the pivotal intermediate in isoprenoid biosynthesis, identified by CAS Number 358-72-5 and chemical formula C₅H₁₂O₇P₂. The CAS number 26644-00-8, provided in the topic query, corresponds to Dimethyl Acid Pyrophosphate (C₂H₈O₇P₂), a structurally distinct compound with different industrial applications, such as a curing agent.[1][2] This document will exclusively detail the properties and applications of the biochemically significant DMAPP.
Executive Summary: The Essential Isoprenoid Precursor
Dimethylallyl pyrophosphate (DMAPP), also known as isoprenyl pyrophosphate, is a cornerstone molecule in the biochemistry of all domains of life.[3][4] As the electrophilic isomer of isopentenyl pyrophosphate (IPP), DMAPP serves as the primordial "starter" unit for the biosynthesis of a vast and functionally diverse class of natural products known as isoprenoids or terpenes.[1] These molecules are fundamental to cellular processes, ranging from the maintenance of membrane fluidity (cholesterol) and electron transport (ubiquinone) to hormonal signaling and photosynthesis (carotenoids).[2]
This guide provides a comprehensive technical overview of DMAPP for researchers, scientists, and drug development professionals. It delves into its core chemical properties, its central role in the two major biosynthetic pathways—the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways—and its critical applications in metabolic engineering and as a substrate in high-throughput screening for novel therapeutics.
Core Chemical and Physical Properties
DMAPP is an organic pyrophosphate characterized by a five-carbon dimethylallyl (or prenyl) group attached to a diphosphate moiety.[4] This structure imparts a high degree of electrophilicity to the terminal carbon, facilitating its role in enzymatic condensation reactions.[4] While the free acid form is prone to instability, DMAPP is typically handled as a more stable salt, such as the triammonium salt.[5]
| Property | Value | Source(s) |
| IUPAC Name | 3-Methyl-2-buten-1-yl trihydrogen diphosphate | [3] |
| Synonyms | Dimethylallyl diphosphate (DMADP), Isoprenyl pyrophosphate | [3][5] |
| CAS Number | 358-72-5 (for the acid form) | [5] |
| Molecular Formula | C₅H₁₂O₇P₂ | [3] |
| Molar Mass | 246.09 g/mol | [3] |
| Appearance | Typically supplied as a crystalline solid (salt form) | |
| Solubility | Soluble in water and most aqueous buffers (>10 mg/mL for ammonium salt) | [6] |
| pKa (Strongest Acidic) | ~1.77 (Predicted) | [7] |
| Stability | Prone to instability in its free acid form; more stable as a salt. Acid-labile. | [5] |
| Storage | Store desiccated at -20°C for long-term stability. | [6] |
Biochemical Significance: The Nexus of Isoprenoid Synthesis
DMAPP and its isomer, IPP, are the universal five-carbon building blocks for all isoprenoids.[3][4] Nature has evolved two distinct and highly regulated pathways to generate these essential precursors: the Mevalonate (MVA) pathway and the non-mevalonate, or MEP, pathway.[2][3]
The Mevalonate (MVA) Pathway
Predominantly found in eukaryotes (including humans), archaea, and the cytosol of plants, the MVA pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP, which is then isomerized to DMAPP.[2][4]
Key Steps of the MVA Pathway leading to DMAPP:
-
HMG-CoA Synthesis: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Mevalonate Formation: HMG-CoA reductase, a key regulatory enzyme and the target of statin drugs, reduces HMG-CoA to mevalonate.[4]
-
Phosphorylation: Mevalonate is sequentially phosphorylated twice by kinases to form mevalonate-5-pyrophosphate.[8]
-
Decarboxylation: A decarboxylase converts mevalonate-5-pyrophosphate into isopentenyl pyrophosphate (IPP).[8]
-
Isomerization: The enzyme isopentenyl pyrophosphate isomerase catalyzes the crucial reversible isomerization of the nucleophilic IPP to the electrophilic DMAPP.[3]
Synthesis of Dimethylallyl Pyrophosphate
While DMAPP is readily available through biological synthesis in engineered microorganisms, chemical synthesis provides an alternative route for obtaining this crucial reagent, particularly for isotopic labeling studies. [9]
Biosynthesis
Overexpression of genes from the MVA or MEP pathways in host organisms like E. coli is a common strategy for producing DMAPP and downstream isoprenoids. [2]Recently, novel enzymatic cascades, such as the isopentenol utilization pathway (IUP), have been developed for the efficient, cell-free synthesis of DMAPP from isopentenol isomers. [3]
Chemical Synthesis
The chemical synthesis of pyrophosphates like DMAPP is challenging due to the lability of the pyrophosphate bond. A common strategy involves the phosphorylation of the corresponding alcohol (3-methyl-2-buten-1-ol, or prenol) followed by coupling with a second phosphate moiety.
General Synthetic Strategy:
-
Monophosphorylation: Prenol is reacted with a phosphorylating agent (e.g., POCl₃) to form the monophosphate, prenyl phosphate.
-
Activation: The prenyl phosphate is activated, often by conversion to a phosphorimidazolidate or phosphomorpholidate.
-
Pyrophosphate Formation: The activated monophosphate is then reacted with inorganic phosphate or a protected phosphate to form the pyrophosphate bond.
-
Deprotection and Purification: Any protecting groups are removed, and the final product is purified, typically using ion-exchange chromatography.
Analytical Methodologies
Accurate quantification and characterization of DMAPP are critical for metabolic studies and enzyme kinetics. Due to its polar and non-chromophoric nature, specialized analytical techniques are required.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of DMAPP.
Exemplary Protocol: LC-MS/MS Analysis of DMAPP
-
Sample Preparation: For cellular or tissue extracts, a solid-phase extraction (SPE) step using an anion exchanger is often employed to enrich for phosphorylated intermediates and remove interfering salts and nonpolar compounds. [10]The final extract is typically dissolved in a methanol/water mixture. [10]2. Chromatographic Separation:
-
Column: A β-cyclodextrin column (e.g., Astec® Cyclobond® I 2000, 4.6 x 250 mm, 5 µm) is effective for separating DMAPP from its isomer IPP. [10] * Mobile Phase A: 50 mM ammonium acetate in water (pH 6.5). [10] * Mobile Phase B: Acetonitrile. [10] * Flow Rate: 1.0 mL/min. [10] * Gradient: A typical gradient might start at 20% A, increase to 60% A over 15 minutes, hold, and then re-equilibrate. [10]3. Detection (Mass Spectrometry):
-
Ionization: Electrospray ionization (ESI) in negative mode is used to detect the deprotonated molecule [M-H]⁻.
-
Analysis: A triple-quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. Key transitions for DMAPP would be determined by infusing a pure standard.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a non-destructive technique that provides valuable structural information about phosphorus-containing compounds. It can distinguish between the two phosphorus nuclei in the pyrophosphate moiety.
Exemplary Protocol: ³¹P-NMR Analysis of DMAPP
-
Sample Preparation: Lyophilized DMAPP salt is dissolved in deuterium oxide (D₂O). A consistent, high pH (>12) maintained with 1 M NaOH may be used to ensure consistent chemical shifts and optimal resolution in complex mixtures like soil extracts. [11]2. Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz).
-
Decoupling: Broadband proton decoupling is typically used to simplify the spectrum, resulting in sharp singlets for each phosphorus environment.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 4 seconds) is crucial for accurate quantification. [12] * Referencing: Chemical shifts are referenced externally to 85% H₃PO₄.
-
-
Data Interpretation: The ³¹P-NMR spectrum of DMAPP will show two distinct signals corresponding to the α- and β-phosphorus atoms, with their chemical shifts being sensitive to pH and chelation with divalent cations like Mg²⁺. [13]
Applications in Drug Discovery and Research
DMAPP is an indispensable tool in drug discovery, primarily as a substrate for enzymes in the isoprenoid pathway, which are attractive targets for antimicrobial, anti-cancer, and anti-inflammatory agents.
High-Throughput Screening (HTS) for Enzyme Inhibitors
Enzymes that utilize DMAPP, such as farnesyl pyrophosphate synthase (FPPS), are prime targets for HTS campaigns. [14][15]Assays are designed to measure the consumption of DMAPP or the formation of a product, often by detecting the release of inorganic pyrophosphate (PPi).
Exemplary Protocol: HTS Assay for FPPS Inhibitors This protocol outlines a colorimetric, 96-well plate-based assay for identifying inhibitors of FPPS.
-
Principle: FPPS catalyzes the condensation of DMAPP and IPP to form geranyl pyrophosphate (GPP), and subsequently the condensation of GPP and IPP to form farnesyl pyrophosphate (FPP), releasing PPi at each step. An inorganic pyrophosphatase is added to hydrolyze the released PPi into two molecules of inorganic phosphate (Pi). The Pi is then detected using a molybdate-based reagent (e.g., Eikonogen reagent), which forms a colored complex measured by absorbance. [16]2. Reagents & Buffers:
-
Assay Buffer: 50 mM Tris (pH 7.5), 2 mM MgCl₂, 1 mM DTT, 5 µg/mL BSA. [16] * Enzymes: Recombinant purified FPPS, inorganic pyrophosphatase. [16] * Substrates: DMAPP, IPP.
-
Detection Reagents: 2.5% ammonium molybdate in 5 N H₂SO₄, 0.5 M 2-mercaptoethanol, Eikonogen reagent. [16] * Test Compounds: Library of potential inhibitors dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 80 µL of assay buffer containing FPPS (e.g., 100 ng), inorganic pyrophosphatase (e.g., 100 µU/µL), and substrates (e.g., 10 µM DMAPP, 10 µM IPP). [16] * Add 1 µL of test compound solution (or DMSO for controls).
-
Incubate for 10 minutes at 37°C to allow for compound-enzyme interaction. [16] * Initiate the reaction (if substrates were not added previously) and incubate for an appropriate time (e.g., 5-15 minutes) at 37°C. [16] * Stop the reaction and develop the color by adding 10 µL of ammonium molybdate reagent, 10 µL of 2-mercaptoethanol, and 5 µL of Eikonogen reagent. [16] * Incubate with gentle shaking for 20 minutes to allow color development. [16] * Measure the absorbance at 830 nm using a microplate reader. [16]4. Data Analysis:
-
Subtract the background absorbance (no enzyme control).
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
"Hit" compounds are selected for further dose-response analysis to determine their IC₅₀ values.
-
Handling, Storage, and Stability
Proper handling and storage are paramount to maintaining the integrity of DMAPP for research applications.
-
Storage: DMAPP, typically as an ammonium or lithium salt, should be stored desiccated at -20°C for long-term stability (months to years). [15]Stock solutions prepared in aqueous buffers should be stored frozen at -20°C or below. [6]* Stability: DMAPP is an allylic pyrophosphate and is susceptible to hydrolysis, particularly under acidic conditions. Therefore, exposure to strong acids should be avoided.
-
Safety: The toxicological properties of DMAPP are not fully known. [6]It should be handled as a potentially hazardous chemical. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed. Avoid ingestion, inhalation, and contact with skin and eyes. [6]
Conclusion
Dimethylallyl pyrophosphate is more than a simple metabolite; it is a central node in the web of life, enabling the synthesis of thousands of essential isoprenoid compounds. Its unique chemical properties, particularly the electrophilicity conferred by the allylic pyrophosphate group, make it perfectly suited for its role as the initiator of isoprenoid chain elongation. For researchers in biochemistry, metabolic engineering, and drug discovery, a thorough understanding of DMAPP's chemistry, biosynthesis, and analytical methodologies is essential. As the enzymes that produce and consume DMAPP continue to be validated as compelling therapeutic targets, the utility of this fundamental molecule as a research tool is set to expand even further.
References
-
A Novel DMAPP-responding Genetic Circuit Sensor for High-Throughput Screening and Evolving Isoprene Synthase. (2017). PubMed. [Link]
-
Farnesyl Diphosphate Synthase Assay. (n.d.). Springer Nature Experiments. [Link]
-
31P NMR spectroscopy in food analysis. (2008). ScienceDirect. [Link]
-
Farnesyl Pyrophosphate Synthase: Real-Time Kinetics and Inhibition by Nitrogen-Containing Bisphosphonates in a Scintillation Assay. (2007). PubMed. [Link]
-
Functional Characterization and Screening of Promiscuous Kinases and Isopentenyl Phosphate Kinases for the Synthesis of DMAPP via a One-Pot Enzymatic Cascade. (2022). MDPI. [Link]
-
Synthesis of geranyl pyrophosphate (GPP) from dimethylallyl... (n.d.). ResearchGate. [Link]
-
Dimethylallyl pyrophosphate. (n.d.). Wikipedia. [Link]
-
Dimethylallyl pyrophosphate – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
In Sample pH Measurement by 31P Phosphate NMR. (n.d.). ChemRxiv. [Link]
-
Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. (n.d.). Research@Lincoln. [Link]
-
Phosphorus-31 NMR studies of complexes of adenosine triphosphate, adenosine diphosphate, tripolyphosphate, and pyrophosphate with cobalt(III) ammines. (n.d.). ACS Publications. [Link]
-
31P NMR titration and spectrophotometric titration of thiamine pyrophosphate. (n.d.). ResearchGate. [Link]
-
Analysis of the isoprenoid pathway intermediates, dimethylallyl diphosphate and isopentenyl diphosphate, from crude plant extracts by liquid chromatography tandem mass spectrometry. (2020). ResearchGate. [Link]
-
Stable Isotopic Labeling of Dimethylallyl Pyrophosphate (DMAPP) Reveals Compartmentalization of Isoprenoid Biosynthesis during Sporulation in Bacillus subtilis. (2025). ACS Publications. [Link]
-
Supporting Information for Discovery of Potent Inhibitors for Farnesyl Pyrophosphate Synthase in Mevalonate Pathway. (n.d.). The Royal Society of Chemistry. [Link]
-
Showing Compound Dimethylallylpyrophosphate (FDB022434). (2011). FooDB. [Link]
-
Dimethylallyl pyrophosphate – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
-
Purification and characterization of farnesyl pyrophosphate synthase from Capsicum annuum. (n.d.). CORE. [Link]
-
Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry. (n.d.). PubMed Central. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. [Link]
-
HPLC METHODOLOGY MANUAL. (2018). University of Notre Dame. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Showing Compound Dimethylallylpyrophosphate (FDB022434) - FooDB [foodb.ca]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [researcharchive.lincoln.ac.nz]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemistry.uoc.gr [chemistry.uoc.gr]
- 14. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
